Dimethoxymethylphenylsilane

Thermal protection systems Polymer matrix composites Ablative materials

Dimethoxymethylphenylsilane (CAS 3027-21-2) delivers a unique balance of one phenyl group for high-temperature and oxidative stability and two methoxy groups for controlled hydrolysis/condensation. Unlike trimethoxyphenylsilane, which forms brittle networks, or dimethyldimethoxysilane, which lacks thermal endurance, this bifunctional monomer enables formulators to fine-tune crosslink density in phenyl silicone resins, UV-curable hybrid coatings, and ablative thermal protection systems. Substituting Dow Corning Z-6073 is chemically equivalent, ensuring seamless reformulation.

Molecular Formula C9H14O2Si
Molecular Weight 182.29 g/mol
CAS No. 3027-21-2
Cat. No. B1198902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethoxymethylphenylsilane
CAS3027-21-2
Synonymsmethylphenyldimethoxysilane
Molecular FormulaC9H14O2Si
Molecular Weight182.29 g/mol
Structural Identifiers
SMILESCO[Si](C)(C1=CC=CC=C1)OC
InChIInChI=1S/C9H14O2Si/c1-10-12(3,11-2)9-7-5-4-6-8-9/h4-8H,1-3H3
InChIKeyCVQVSVBUMVSJES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimethoxymethylphenylsilane CAS 3027-21-2: Core Physicochemical and Spectral Identity for Procurement


Dimethoxymethylphenylsilane (CAS 3027-21-2), also known as methylphenyldimethoxysilane, is a bifunctional organosilicon monomer containing one phenyl group, one methyl group, and two hydrolyzable methoxy groups bound to a central silicon atom . It appears as a colorless to yellowish transparent liquid with a density of 1.005 g/mL at 20°C, a boiling point of 199°C, and a refractive index (n20/D) of 1.479 . Its spectral identity is verified by GC/MS with a Wiley ID reference and an EI ionization exact mass of 182.076306 u [1]. This compound is widely used as a silane coupling agent, crosslinker, and precursor in the synthesis of phenyl-modified silicone polymers, resins, and coatings .

Why Dimethoxymethylphenylsilane (CAS 3027-21-2) Cannot Be Replaced by Simple Methyl or Phenyl Silanes


Dimethoxymethylphenylsilane occupies a distinct structural niche: the combination of a single phenyl group for thermal and oxidative stability and two methoxy groups for controlled hydrolysis/condensation kinetics [1]. Substituting this compound with trimethoxyphenylsilane (three hydrolyzable groups) would lead to a more highly crosslinked, brittle network, while using dimethyldimethoxysilane (no phenyl group) would sacrifice the high-temperature performance and radiation resistance conferred by the aromatic ring . The precise balance of mono-phenyl and di-methoxy functionality is critical for applications requiring both processability and enhanced thermal endurance, making direct interchange with in-class analogs unfeasible [REFS-1, REFS-2].

Quantitative Performance Benchmarks for Dimethoxymethylphenylsilane (CAS 3027-21-2) Against Comparators


Glass Transition Temperature (Tg) Increase: Silane-Modified vs. Unmodified Phenolic Resin

When used to modify phenolic resin, dimethoxymethylphenylsilane significantly increases the glass transition temperature (Tg) compared to unmodified resin. Experimental data show that the Tg of phenolic resin increases from 333.5 K to 353.5 K after silane modification, representing an increase of 20.0 K (or 6.0%) [1]. This improvement is attributed to the incorporation of rigid phenyl-silicon moieties into the polymer network, which restricts chain mobility and enhances high-temperature dimensional stability [1].

Thermal protection systems Polymer matrix composites Ablative materials

Thermal Conductivity Enhancement: Silane-Modified vs. Unmodified Phenolic Resin

Modification of phenolic resin with dimethoxymethylphenylsilane results in a measurable increase in thermal conductivity. Experimental measurements show that the thermal conductivity of the resin increases from 0.221 W/(m·K) to 0.235 W/(m·K) after silane incorporation, an absolute increase of 0.014 W/(m·K) (6.3% relative increase) [1]. This enhancement facilitates more efficient heat dissipation, which is essential for preventing localized overheating in ablative thermal protection systems [1].

Thermal management Ablative composites Heat dissipation

Controlled Polymerization Behavior: Dimethoxymethylphenylsilane vs. Dimethyldimethoxysilane

In a direct polymerization comparison under identical reaction conditions, dimethyldimethoxysilane yielded polymer product, whereas dimethoxymethylphenylsilane did not undergo polymerization . This differential reactivity stems from the steric and electronic influence of the phenyl group, which moderates the hydrolysis and condensation kinetics of the methoxy groups, preventing uncontrolled gelation and enabling more predictable processing .

Polymer synthesis Organosilicon chemistry Reactivity control

Coating Property Modulation: Hardness vs. Flexibility as a Function of Dimethoxymethylphenylsilane (PDMS) Content

In UV-curable organosilicon/SiO₂ hybrid coatings, increasing the molar content of dimethoxymethylphenylsilane (denoted as PDMS) systematically decreases coating hardness while improving impact strength, flexibility, and adhesion [1]. The optimal balance of heat resistance and corrosion resistance was achieved at a specific molar ratio of TEOS:PDMS:KH-570 = 15:16:7 [1]. This tunability allows formulators to tailor coating properties by adjusting the PDMS content, a capability not available with simpler silane precursors.

UV-curable coatings Hybrid materials Sol-gel processing

Commercial Equivalence to Dow Corning Z-6073: Validated Formulation Drop-In

Dimethoxymethylphenylsilane (CAS 3027-21-2) is explicitly identified as the chemical equivalent of Dow Corning Z-6073, a widely recognized industrial silane coupling agent and adhesion promoter [1]. This equivalence is confirmed across multiple vendor technical datasheets, enabling seamless substitution in existing formulations without requiring re-qualification of the base chemistry . The compound is available in commercial quantities with purity typically ≥97% by GC [2].

Silane coupling agent Industrial procurement Supply chain

Application Scenarios Where Dimethoxymethylphenylsilane (CAS 3027-21-2) Delivers Quantifiable Advantage


High-Temperature Thermal Protection Systems for Aerospace

Dimethoxymethylphenylsilane is used as a modifier for phenolic resins in ablative thermal protection systems. The addition of this silane increases the glass transition temperature by 20.0 K (from 333.5 K to 353.5 K) and thermal conductivity by 0.014 W/(m·K) (from 0.221 to 0.235 W/(m·K)), improving both dimensional stability and heat dissipation in re-entry vehicle heat shields [3]. This makes it a critical component for materials that must withstand extreme aerodynamic heating without structural failure.

Formulation of UV-Curable Hybrid Coatings with Tailored Mechanical Properties

In UV-curable organosilicon/SiO₂ hybrid coatings, dimethoxymethylphenylsilane (PDMS) serves as a flexible precursor that allows precise control over coating hardness, impact strength, and adhesion. Formulators can adjust the molar ratio of PDMS relative to TEOS and KH-570 to achieve the desired balance; an optimal ratio of 15:16:7 (TEOS:PDMS:KH-570) yields coatings with excellent heat and corrosion resistance [3]. This tunability is essential for applications ranging from scratch-resistant optical coatings to flexible protective layers on plastic substrates.

Synthesis of Phenyl-Modified Silicone Polymers with Enhanced Thermal Stability

As a key monomer, dimethoxymethylphenylsilane is employed in the synthesis of methyl phenyl silicone oils and phenyl silicone resins. The phenyl group imparts superior heat resistance, oxidation resistance, and radiation resistance compared to dimethyl-based silicone polymers [3]. This makes the resulting polymers suitable for high-temperature lubricants, electrical insulating materials, and sealants in demanding industrial and electronic applications where thermal degradation would compromise performance.

Direct Replacement of Dow Corning Z-6073 in Industrial Formulations

Industrial formulators using Dow Corning Z-6073 as a silane coupling agent, adhesion promoter, or crosslinker can substitute dimethoxymethylphenylsilane (CAS 3027-21-2) with confidence. The chemical equivalence of the two products is documented across multiple reputable vendors, ensuring that existing formulations for coatings, adhesives, sealants, and composites can be maintained without reformulation when sourcing from alternative suppliers [REFS-1, REFS-2]. This simplifies supply chain management and enables cost optimization without sacrificing product performance.

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